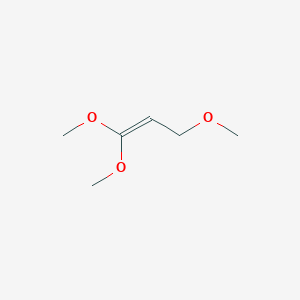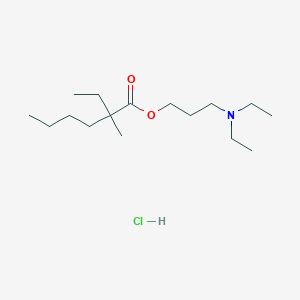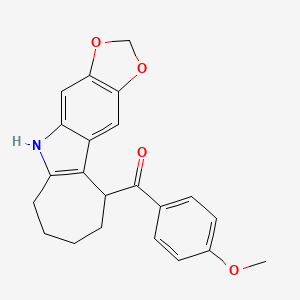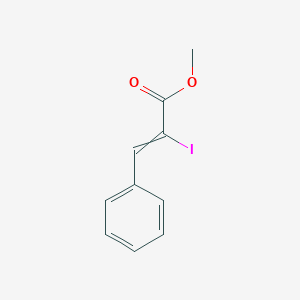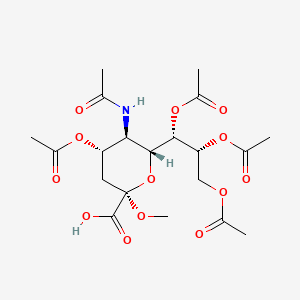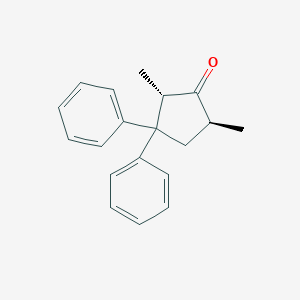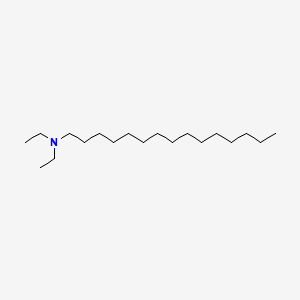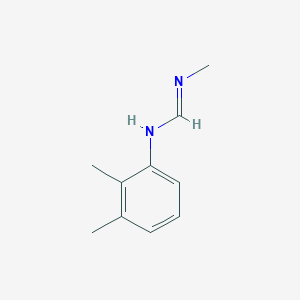
N-(2,3-dimethylphenyl)-N'-methylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide typically involves the reaction of 2,3-dimethylaniline with formaldehyde and a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-dimethylphenyl)-N’-methylmethanimide oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(2,3-dimethylphenyl)-N’-methylmethanimidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound shares a similar structural motif but has different functional groups.
Mefenamic Acid: Another compound with a dimethylphenyl group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Eigenschaften
CAS-Nummer |
42572-04-3 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-N'-methylmethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-8-5-4-6-10(9(8)2)12-7-11-3/h4-7H,1-3H3,(H,11,12) |
InChI-Schlüssel |
ORVPMWFGKDZNEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC=NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


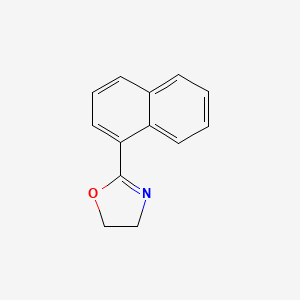

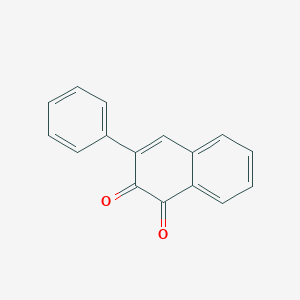
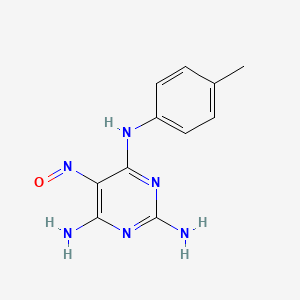
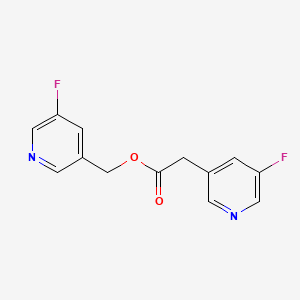
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
